18α-甘草次酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

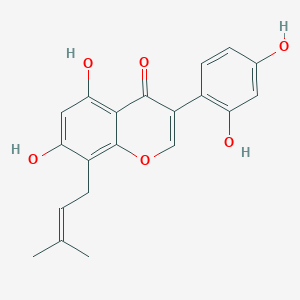

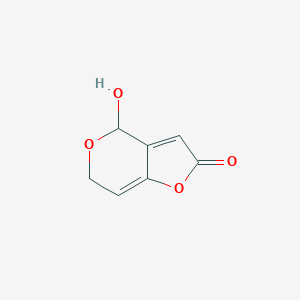

18alpha-Glycyrrhetinic acid is a bioactive triterpenoid compound derived from the hydrolysis of glycyrrhizin, a major constituent of licorice root (Glycyrrhiza glabra). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects .

科学研究应用

18alpha-Glycyrrhetinic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various bioactive derivatives.

Biology: Studied for its role in modulating cellular processes and signaling pathways.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and hepatoprotective effects. .

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用机制

Target of Action

18alpha-Glycyrrhetinic acid (18α-GA) is a bioactive triterpenoid found in licorice plants . It has been shown to have multiple targets, including EGFR, AKT1, PI3KR1, MAPK1, IGF1, and SRC . These targets are crucial in the progression of diseases such as non-small cell lung cancer (NSCLC) . It also shows selective inhibition of 11-HSD1 (11-hydroxysteroid dehydrogenase 1) .

Mode of Action

18α-GA interacts with its targets to induce various changes. It acts as an inhibitor of NF-kB and an activator of the proteasome . This dual action serves as a pro-longevity and anti-aggregation factor in multicellular organisms . It also induces apoptosis .

Biochemical Pathways

The compound affects multiple biochemical pathways. It suppresses the NF-κB and MAPK signaling pathways . These pathways are involved in inflammation and cancer progression. By suppressing these pathways, 18α-GA can exert anti-inflammatory and anti-cancer effects .

Pharmacokinetics

This suggests that it has good bioavailability, which is crucial for its pharmacological activity .

Result of Action

The action of 18α-GA results in various molecular and cellular effects. It has been shown to reduce the expression of iNOS, COX-2, and MAPKs, as well as activation of NF-κB in cells . It also induces apoptosis . These effects contribute to its anti-inflammatory and anti-cancer properties .

生化分析

Biochemical Properties

18alpha-Glycyrrhetinic acid shows selective inhibition of 11-HSD1 (11-hydroxysteroid dehydrogenase 1) . It also shows anti-proliferative and apoptotic effects on hepatic stellate cells . It has been discovered to have strong inhibition against LPS-induced NO and IL-6 production in RAW264.7 cells .

Cellular Effects

18alpha-Glycyrrhetinic acid has been found to have multiple beneficial effects, including antioxidant activity . It significantly increased the levels of several antioxidant enzymes and reduced corresponding intracellular levels of reactive oxidative species and malondialdehyde . It also inhibited cell apoptosis via activating the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway .

Molecular Mechanism

The molecular mechanisms of 18alpha-Glycyrrhetinic acid involve the activation of both extrinsic and intrinsic apoptotic pathways . It increases the levels of pro-apoptotic proteins such as Bax and Bid and decreases the anti-apoptotic proteins such as Bcl-2 and Bcl-xl . It also increases Fas and Fas-L which are associated with surface death receptor in HL-60 cells .

Temporal Effects in Laboratory Settings

The effects of 18alpha-Glycyrrhetinic acid over time in laboratory settings have not been extensively studied. It has been shown to have long-term effects on cellular function observed in in vitro studies .

准备方法

Synthetic Routes and Reaction Conditions

18alpha-Glycyrrhetinic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. This mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to yield 18alpha-Glycyrrhetinic acid .

Industrial Production Methods

Industrial production of 18alpha-Glycyrrhetinic acid typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, employing industrial-grade reagents and equipment for efficient production .

化学反应分析

Types of Reactions

18alpha-Glycyrrhetinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include derivatives such as 3-keto-18alpha-glycyrrhetinic acid and various esters, which exhibit enhanced biological activities .

相似化合物的比较

Similar Compounds

18beta-Glycyrrhetinic acid: Another isomer of glycyrrhetinic acid with similar pharmacological properties but different molecular configuration.

Glycyrrhizic acid: The parent compound from which 18alpha-Glycyrrhetinic acid is derived, known for its anti-inflammatory and antiviral properties

Uniqueness

18alpha-Glycyrrhetinic acid is unique due to its specific molecular configuration, which imparts distinct biological activities compared to its isomers. Its selective inhibition of 11-hydroxysteroid dehydrogenase 1 and potent anti-inflammatory effects make it a valuable compound for therapeutic applications .

属性

CAS 编号 |

1449-05-4 |

|---|---|

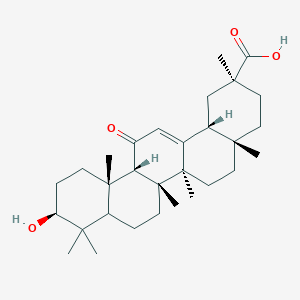

分子式 |

C30H46O4 |

分子量 |

470.7 g/mol |

IUPAC 名称 |

(2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1 |

InChI 键 |

MPDGHEJMBKOTSU-JNYFVOPZSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

手性 SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

熔点 |

330 - 335 °C |

Key on ui other cas no. |

1449-05-4 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。